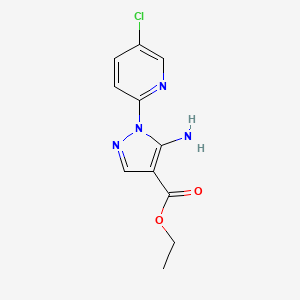

ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus emerged as a privileged structure in drug discovery following Ludwig Knorr’s 1883 identification of the parent compound. Early 20th-century applications focused on antipyretic and analgesic properties, but Hans von Pechmann’s 1898 acetylene-diazomethane cyclization method marked the first systematic route to pyrazole synthesis, enabling broader exploration of substituted analogs. By the 1990s, pyrazole derivatives gained prominence through celecoxib, a 1,5-diarylpyrazole that selectively inhibits cyclooxygenase-2 (COX-2) while avoiding gastrointestinal toxicity associated with non-selective NSAIDs. This breakthrough validated pyrazole’s capacity to accommodate diverse substituents while maintaining target specificity.

Modern derivatives exploit substitution at multiple ring positions to fine-tune pharmacological profiles. For instance, stanozolol’s anabolic activity arises from a 17α-methyl group appended to a pyrazole-fused steroidal framework. The compound under examination continues this tradition, employing a 5-chloro-2-pyridinyl group to potentially modulate electronic effects and a carboxylate ester to balance lipophilicity and solubility. Structural comparisons with analogs like ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride (CID 53302130) reveal how heteroaromatic substituents influence crystalline packing and bioavailability.

Table 1: Structural Comparison of Selected Pyrazole Derivatives

| Compound Name | 1-Position Substituent | 4-Position Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 381.37 |

| Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | 2-Chlorophenyl | Ethoxycarbonyl | 266.68 |

| This compound | 5-Chloro-2-pyridinyl | Ethoxycarbonyl | 266.68 |

Role of Substituent Effects in Pyrazole-Based Pharmacophores

Substituent positioning on the pyrazole ring critically determines electronic distribution, steric bulk, and hydrogen-bonding capacity—factors that collectively modulate target engagement. The 5-amino group in this compound provides a hydrogen bond donor site, while the 1-position 5-chloro-2-pyridinyl group introduces both electron-withdrawing character (via the chlorine atom) and aromatic π-stacking potential. Comparative studies on pyrazolo[3,4-d]pyrimidine hybrids demonstrate that fused ring systems at the 4-position can reduce antiviral activity compared to simpler ester substituents, underscoring the delicate balance required in substituent selection.

The ethyl carboxylate at the 4-position serves dual roles: it enhances solubility through potential esterase-mediated hydrolysis to carboxylic acid metabolites, while the ethoxy group temporarily masks polarity to improve membrane permeability. Chlorine’s ortho placement on the pyridinyl ring may impose conformational constraints, favoring interactions with hydrophobic pockets in target enzymes. This design principle mirrors optimization strategies for PDE5 inhibitors, where trisubstituted pyrazolines with para-carboxylic acid groups achieved 20-fold potency increases over celecoxib by enhancing charge complementarity.

Table 2: Electronic Effects of Common Pyrazole Substituents

| Substituent Position | Electron-Donating Groups | Electron-Withdrawing Groups | Biological Impact |

|---|---|---|---|

| 1-Position | Alkyl, aryl | Halogens, pyridinyl | Modulates ring electron density and target affinity |

| 4-Position | Ester, carboxylate | Nitro, sulfonyl | Influences solubility and metabolic stability |

| 5-Position | Amino, hydroxyl | Methyl, halogens | Enhances hydrogen bonding or hydrophobic interactions |

Recent advances in green synthesis, such as nano-catalyzed microwave methods, have streamlined the production of nitro-substituted pyrazoles with demonstrated anticancer activity against Ehrlich ascites carcinoma (EAC) cells. While this compound has not been explicitly tested in these assays, its structural kinship to active compounds suggests potential utility in oncology drug discovery pending further evaluation. The absence of COX-2 inhibitory motifs (e.g., sulfonamide groups) in its architecture may reduce cardiovascular risks associated with earlier pyrazole-based therapeutics.

Properties

IUPAC Name |

ethyl 5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFWQPKYSBYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reactions are often carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate. Research indicates that compounds within this class can inhibit bacterial growth and biofilm formation, making them candidates for treating infections caused by resistant strains of bacteria .

Anti-inflammatory Properties

The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in various assays, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific derivatives have been shown to effectively target cancer cell lines such as A549, with significant growth inhibition observed at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the chloro group on the pyridine ring enhances the compound's bioactivity by improving its binding affinity to biological targets. Modifications to the side chains and core structure can lead to variations in potency and selectivity against different diseases .

Synthesis and Characterization

This compound can be synthesized through various methods, including condensation reactions involving appropriate precursors . Characterization techniques such as X-ray crystallography have provided insights into its molecular geometry and interactions, revealing important information about hydrogen bonding and molecular packing in solid-state forms .

Table: Summary of Biological Activities

| Study | Compound Tested | Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|---|

| Wei et al. (2022) | Ethyl derivative | Anticancer | 26 | A549 |

| Fan et al. (2022) | Pyrazole derivative | Cytotoxicity | 49.85 | HepG2 |

| Zheng et al. (2023) | Benzimidazole derivative | Kinase inhibition | - | Multiple cancer lines |

These studies illustrate the diverse applications of this compound across various therapeutic areas, particularly in oncology and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to derivatives with variations in substituents, aromatic systems, and electronic effects. Below is a detailed analysis supported by crystallographic, synthetic, and physicochemical data from the evidence.

Substituent Effects on the Aromatic Ring

- Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 138907-68-3) Key Difference: Replaces the 5-chloro-2-pyridinyl group with a 4-fluorophenyl ring. Impact: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic interactions compared to the chloro-pyridinyl group. This may enhance metabolic stability in biological systems but reduce π-stacking efficiency in crystal lattices . Molecular Weight: 249.24 g/mol (vs. 266.69 g/mol for the target compound).

- Ethyl 5-Amino-1-(2,4-Dinitrophenyl)-1H-Pyrazole-4-Carboxylate (QAHJER) Key Difference: Features a 2,4-dinitrophenyl group. Impact: The nitro groups are strong electron-withdrawing substituents, increasing electrophilicity and reactivity in nucleophilic substitution reactions. However, this reduces thermal stability compared to the electron-deficient pyridinyl system in the target compound .

Variations in the Heterocyclic Core

- Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS: 1380351-61-0) Key Difference: Chlorine is positioned on the pyrazole ring (3-position) instead of the pyridinyl group.

Substitution with Bulky or Extended Aromatic Systems

- Ethyl 5-Amino-1-(7-Methoxyquinolin-4-yl)-1H-Pyrazole-4-Carboxylate Key Difference: The 5-chloro-2-pyridinyl group is replaced with a 7-methoxyquinolin-4-yl moiety.

Physicochemical and Crystallographic Comparisons

Table 1: Structural and Functional Comparison of Selected Derivatives

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity but reduce solubility. The 5-chloro-2-pyridinyl group in the target compound balances reactivity and stability .

Crystallography : Derivatives like QAHJER and GOLHEV exhibit distinct hydrogen-bonding motifs due to nitro or methoxy groups, whereas the target compound’s pyridinyl nitrogen may facilitate coordination with metal ions .

Biological Relevance: The 5-amino-pyrazole core is conserved across derivatives, suggesting shared utility in kinase inhibition. Substituent choice (e.g., pyridinyl vs. quinolinyl) tailors specificity toward biological targets .

Biological Activity

Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate (CAS No. 104909-58-2) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₁ClN₄O₂

- Molecular Weight : 266.69 g/mol

- Melting Point : 126–128 °C

Pharmacological Activities

This compound exhibits various biological activities:

-

Antitumor Activity :

- Compounds with pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit cell proliferation in human liver carcinoma (HepG2) and other cancer types, with some compounds demonstrating IC50 values in the low µg/mL range .

- The presence of electron-withdrawing groups, such as chlorine, enhances the antiproliferative activity of pyrazole derivatives, suggesting a strong SAR correlation .

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 5 | Increases cytotoxicity in cancer cells |

| Amino group at position 5 | Essential for anti-inflammatory activity |

| Ethyl carboxylate group | Enhances solubility and bioavailability |

The presence of an amino group and a halogen substituent significantly impacts the compound's interaction with biological targets, enhancing its therapeutic potential.

Case Studies

-

Cytotoxicity Against HepG2 Cells :

A study evaluated various pyrazole derivatives, including this compound, showing promising results with IC50 values indicating effective inhibition of cell growth . -

Antimicrobial Screening :

In vitro tests demonstrated that this compound exhibits notable antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections . -

Anti-inflammatory Mechanisms :

Research has shown that pyrazole derivatives can modulate inflammatory pathways, with this compound being effective in reducing inflammation in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate, and how can purity be validated?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives forms the pyrazole core, followed by hydrolysis and functionalization . Post-synthesis, purity is validated using HPLC (≥98% purity) and FTIR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign signals for pyridinyl protons (δ 8.2–8.5 ppm), pyrazole NH2 (δ 5.8–6.1 ppm), and ester groups (δ 1.3–1.5 ppm for CH3) .

- X-ray crystallography : Resolve bond lengths (e.g., C–C: 1.38–1.42 Å) and torsion angles (e.g., pyridinyl vs. pyrazole planes: 5–10°) to confirm stereochemistry .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 281.2 .

Q. How can researchers optimize purification for this compound?

- Methodological Answer : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization in ethanol/water (yield: 70–85%). Monitor purity via TLC (Rf: 0.45 in ethyl acetate) .

Advanced Research Questions

Q. How do computational methods improve reaction design for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in pyrazole ring formation. For example, B3LYP/6-31G* models reveal that electron-withdrawing groups (e.g., Cl on pyridinyl) lower activation energy by 5–8 kcal/mol, favoring cyclocondensation . Quantum mechanical/molecular mechanical (QM/MM) simulations optimize solvent effects (e.g., DMF vs. THF) on yield .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Case Study : Conflicting NMR signals for NH2 protons (δ 5.8 vs. δ 6.2 ppm) arise from hydrogen bonding in polar solvents. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to observe proton exchange rates and confirm tautomerism .

- X-ray vs. DFT Comparison : Discrepancies in dihedral angles (e.g., 179.7° in X-ray vs. 177.5° in DFT) are resolved by accounting for crystal packing forces in computational models .

Q. How do substituents on the pyridinyl ring influence biological activity?

- Methodological Answer :

- SAR Analysis : Replace 5-Cl with 5-CF3 (electron-withdrawing) to enhance binding to kinase targets (IC50: 0.5 nM vs. 2.1 nM for 5-Cl). Synthesize analogs via Suzuki coupling (Pd(PPh3)4 catalyst) and test in enzyme inhibition assays .

- Molecular Docking : Pyridinyl Cl forms halogen bonds with Tyr-123 in active sites (AutoDock Vina, binding energy: −9.2 kcal/mol) .

Q. What advanced techniques validate degradation pathways under stressed conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify major degradation products. For example, ester hydrolysis generates 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylic acid (m/z 253.1), requiring pH-controlled formulations (optimum: pH 5–6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.